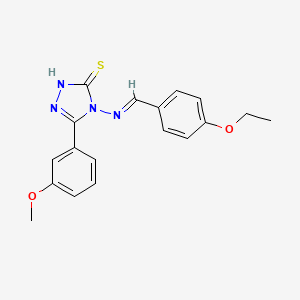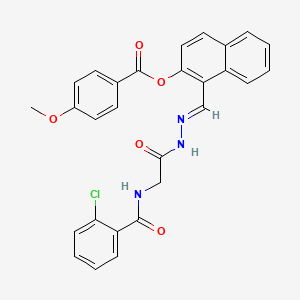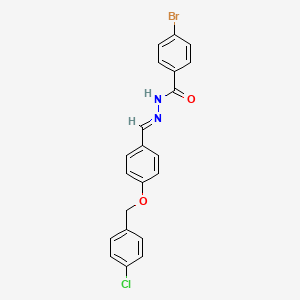
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-adamantyl ethylamine.
Cyclization: The 1-adamantyl ethylamine is then reacted with urea under acidic conditions to form the imidazolidinedione ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The adamantyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl amines.
Scientific Research Applications
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its unique structural properties.
Materials Science: The compound’s rigidity and stability make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: It can be used as a catalyst or catalyst support in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral enzymes or cancer cell receptors, inhibiting their activity and preventing disease progression.
Pathways Involved: It can interfere with cellular pathways such as DNA replication and protein synthesis, leading to the inhibition of viral replication or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler derivative with similar structural properties but different reactivity.
2-Adamantylamine: Another adamantane derivative with distinct chemical behavior.
Adamantane-1-carboxylic acid: A carboxylic acid derivative with unique applications in materials science.
Uniqueness
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione ring, which imparts additional stability and reactivity compared to other adamantane derivatives. This makes it particularly valuable in medicinal chemistry and materials science applications.
Properties
CAS No. |
392312-68-4 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-[2-(1-adamantyl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H22N2O2/c18-13-9-16-14(19)17(13)2-1-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1-9H2,(H,16,19) |
InChI Key |
DIHRLUISNCVUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12025436.png)


![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12025451.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025456.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025457.png)



![N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025471.png)
![N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12025476.png)
![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025483.png)

![[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12025528.png)
